N-[4-(5-Methyl-3-phenyl-2H-1,3-oxazol-4-YL)benzenesulfonyl]propanamide
Description
N-[4-(5-Methyl-3-phenyl-2H-1,3-oxazol-4-yl)benzenesulfonyl]propanamide is a sulfonamide-derived compound featuring a 1,3-oxazole core substituted with a methyl group at position 5 and a phenyl group at position 3. The benzenesulfonyl moiety is linked to the oxazole ring at position 4, with a propanamide group attached to the sulfonamide nitrogen (Figure 1). This structural framework is characteristic of bioactive molecules targeting enzymatic pathways, particularly those involving sulfonamide interactions .
The compound’s synthesis likely involves multi-step reactions, including sulfonylation and amidation, as inferred from analogous protocols in and .
Properties
IUPAC Name |
N-[4-(5-methyl-3-phenyl-2H-1,3-oxazol-4-yl)phenyl]sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-3-18(22)20-26(23,24)17-11-9-15(10-12-17)19-14(2)25-13-21(19)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKDSDPCYXLSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(OCN2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-Methyl-3-phenyl-2H-1,3-oxazol-4-YL)benzenesulfonyl]propanamide typically involves multi-step organic reactionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-Methyl-3-phenyl-2H-1,3-oxazol-4-YL)benzenesulfonyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenated compounds and strong bases or acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[4-(5-Methyl-3-phenyl-2H-1,3-oxazol-4-YL)benzenesulfonyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[4-(5-Methyl-3-phenyl-2H-1,3-oxazol-4-YL)benzenesulfonyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Key Observations :
- The carboxylic acid derivative (row 3) introduces ionizable functionality, which may enhance aqueous solubility but reduce membrane permeability .
- Bioactivity Trends : Chlorinated analogues (rows 1–2) are commonly associated with enhanced metabolic stability and target engagement in sulfonamide-based therapeutics, as seen in kinase inhibitors and antimicrobial agents .
Functional Group Variations in Related Pharmacophores
PPAR-α Antagonist GW6471
GW6471 (N-((2S)-2-(((1Z)-1-methyl-3-oxo-3-(4-(trifluoromethyl)phenyl)prop-1-enyl)amino)-3-(4-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)phenyl)propyl)propanamide) shares the 5-methyl-2-phenyloxazole core but incorporates a trifluoromethylphenyl group and an ethoxy linker. This compound exhibits potent PPAR-α antagonism, highlighting the role of the oxazole ring in mediating receptor interactions. The trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the simpler propanamide side chain in the target compound .
Thiazole and Chromen Derivatives
Compounds such as 2-amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide (, compound 15) and 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () demonstrate that heterocyclic replacements (e.g., thiazole, chromen) can drastically alter bioactivity. For instance, the nitro-guanidino group in compound 15 confers antibacterial activity, while the chromen moiety in is associated with kinase inhibition .
Biological Activity
N-[4-(5-Methyl-3-phenyl-2H-1,3-oxazol-4-YL)benzenesulfonyl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure comprising a benzenesulfonyl group attached to a propanamide moiety and an oxazole ring. The general formula can be expressed as follows:
Synthesis typically involves multi-step reactions that include the formation of the oxazole ring and subsequent modifications to attach the sulfonyl and propanamide groups. The synthetic pathway often utilizes various reagents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate coupling reactions.
Antimicrobial Properties
Research has indicated that derivatives of oxazole compounds possess notable antimicrobial activity. For instance, studies have shown that similar oxazole derivatives exhibit efficacy against various bacterial strains, suggesting that this compound may also demonstrate antimicrobial properties.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli, S. aureus | 32 µg/mL |
| Compound B | P. aeruginosa | 16 µg/mL |
| N-[4-(5-Methyl... ] | S. typhimurium | 8 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. It has been shown to inhibit cell proliferation in various cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study: Anticancer Effects
In vitro studies on breast cancer cell lines demonstrated that this compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours of treatment. This effect was attributed to the activation of caspase pathways, leading to programmed cell death.
Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the oxazole ring and the sulfonyl group can significantly impact potency and selectivity.
Key Observations:
- Oxazole Substituents : Variations in substituents on the oxazole ring can enhance or diminish biological activity.
- Sulfonyl Group : The nature of the sulfonyl group influences solubility and binding affinity to target proteins.
Table 2: SAR Insights
| Modification Type | Effect on Activity |
|---|---|
| Methyl group on oxazole | Increased potency |
| Electron-withdrawing groups | Enhanced binding affinity |
| Alkyl chain length | Affects solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
